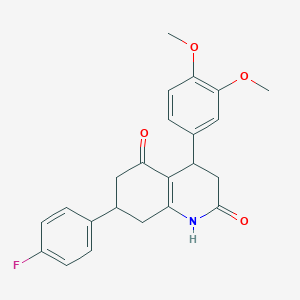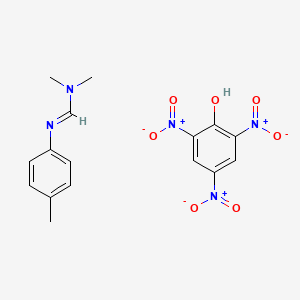![molecular formula C18H23NO5 B5505928 (1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)
(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Azaspiro compounds, such as the one , are synthesized through a variety of chemical reactions, including condensation and cycloaddition reactions. For instance, the synthesis of related azaspiro compounds involves stepwise reactions, including the formation of intermediate spirocyclic structures and subsequent functional group modifications (Conde et al., 2015).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the spiro linkage of a saturated or unsaturated cycloalkane to a heterocyclic ring, in this case, an azaspiro linkage. The configuration at each stereogenic center significantly influences the compound's physical and chemical properties. X-ray crystallography is commonly employed to elucidate these structures and understand the conformational preferences of such molecules (Chiaroni et al., 2000).
Chemical Reactions and Properties
Azaspiro compounds undergo a variety of chemical reactions, influenced by their functional groups and the strain induced by their spirocyclic frameworks. They can participate in nucleophilic addition reactions, cycloaddition reactions, and can be functionalized through various organometallic reactions. The presence of the azaspiro linkage often imparts unique reactivity patterns to these molecules, making them suitable for constructing complex molecular architectures (Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties of azaspiro compounds, such as solubility, melting points, and boiling points, are influenced by their molecular structure, including the size of the rings and the nature of substituents. These properties are critical for determining the compound's suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, are essential for understanding the compound's behavior in chemical reactions. The steric and electronic effects of the azaspiro framework and substituents play a significant role in defining these properties. Detailed studies on similar compounds provide insights into how these factors influence the compound's reactivity and stability (Stamm et al., 2003).
Scientific Research Applications
Enantiodivergent Synthesis and Medicinal Chemistry Applications
The synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions has been demonstrated, offering a method to obtain rigid, densely substituted homochiral compounds (Egoitz Conde et al., 2015). These compounds hold potential in medicinal chemistry due to their structural complexity and chirality, which are crucial for specific biological interactions.
Antibacterial Activity Against Respiratory Pathogens
A study focused on the design, synthesis, and biological evaluations of novel quinolines with potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains (T. Odagiri et al., 2013). This research highlights the importance of structural modifications to enhance antibacterial efficacy, suggesting potential avenues for the development of new antibiotics using spirocyclic compounds.
Anticonvulsant Properties
Spirocyclic compounds have been synthesized and evaluated for their anticonvulsant properties. Specifically, derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione showed promising results in electroshock seizure tests, highlighting the potential of spirocyclic compounds in developing new anticonvulsant drugs (J. Obniska et al., 2005).
Antiviral Applications
Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed their inhibitory effects against human coronavirus, indicating the spirocyclic scaffold's relevance in antiviral drug development (Çağla Begüm Apaydın et al., 2019). This study underscores the versatility of spirocyclic structures in addressing viral infections, including coronaviruses.
Cytotoxic Activity for Cancer Treatment
The synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines demonstrates the potential of spirocyclic compounds in cancer therapy. These compounds, particularly methyl ethers, showed significant cell growth inhibition, indicating a specific target in cancer cells (Christian Geiger et al., 2007).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(22-2)10-15(20)18(17)5-7-19(8-6-18)16(21)12-3-4-13-14(9-12)24-11-23-13/h3-4,9,15,20H,5-8,10-11H2,1-2H3/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDTUTIZIPIJCK-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)
![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)
![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)
![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)
![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)